

Ethyl 3-Methyl-2-butenoate-d6 structure and molecular weight

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Compound of Interest

Compound Name: **Ethyl 3-Methyl-2-butenoate-d6**

Cat. No.: **B017977**

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An In-depth Technical Guide to **Ethyl 3-Methyl-2-butenoate-d6**

This technical guide provides an overview of the chemical structure and molecular weight of **Ethyl 3-Methyl-2-butenoate-d6**, a deuterated isotopologue of ethyl 3-methyl-2-butenoate. This compound is valuable in various research applications, including metabolic studies, analytical chemistry, and as an internal standard in mass spectrometry-based assays.

Chemical Properties and Data

Ethyl 3-Methyl-2-butenoate-d6 is a stable, labeled version of the naturally occurring ester. The incorporation of six deuterium atoms into the molecule increases its molecular weight, allowing for its differentiation from the unlabeled compound in analytical experiments.

Quantitative Data Summary

The key quantitative data for **Ethyl 3-Methyl-2-butenoate-d6** are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₆ D ₆ O ₂ [1] [2] [3]
Molecular Weight	134.21 g/mol [1] [2] [3]
CAS Number	53439-15-9 [1] [2]

Chemical Structure

The chemical structure of Ethyl 3-Methyl-2-butenoate consists of a butenoate backbone with a methyl group at the third position and an ethyl ester group. In the deuterated form (-d6), six hydrogen atoms are replaced by deuterium atoms. While the exact positions of the deuterium atoms can vary depending on the synthesis, a common labeling pattern involves the methyl groups.

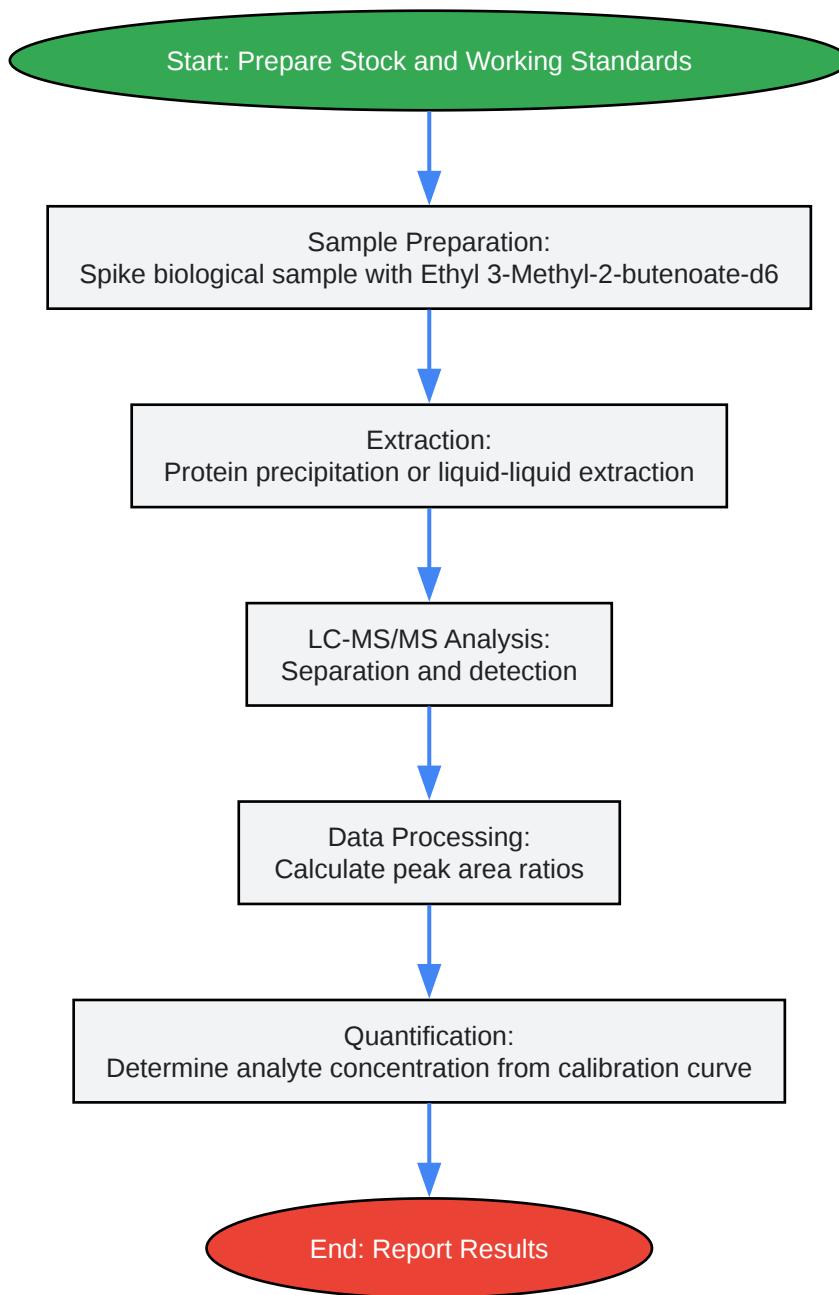
Caption: A 2D representation of the chemical structure of Ethyl 3-Methyl-2-butenoate.

Experimental Protocols

Detailed experimental protocols for the use of **Ethyl 3-Methyl-2-butenoate-d6** would be specific to the application. For instance, in a pharmacokinetic study, a typical workflow would involve:

- Standard Preparation: A stock solution of **Ethyl 3-Methyl-2-butenoate-d6** is prepared in a suitable organic solvent, such as methanol or acetonitrile. A series of working standards are then prepared by serial dilution.
- Sample Preparation: Biological samples (e.g., plasma, urine) are spiked with a known concentration of the deuterated standard. This is followed by protein precipitation or liquid-liquid extraction to remove interfering substances.
- LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the deuterated internal standard.
- Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.



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Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

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